4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide
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Overview
Description
Mechanism of Action
Mode of Action
If it acts similarly to other pyrimidinamine derivatives, it may inhibit the electron transport in mitochondrial complex i, disrupting the energy production in cells . This could lead to cell death, providing the compound with its potential fungicidal or pesticidal properties.
Result of Action
If it acts similarly to other pyrimidinamine derivatives, it could lead to cell death by disrupting energy production within the cell .
Preparation Methods
The synthesis of 4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide involves several steps. One common synthetic route includes the reaction of 2-chloropyrimidine with 2-hydroxyacetamide to form 2-(pyrimidin-2-yloxy)acetamide. This intermediate is then reacted with 4-aminobenzamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and antitumor properties.
Medicine: Research has shown that it may have applications in the treatment of diseases such as tuberculosis and fibrosis.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also exhibit a range of biological activities, including anti-inflammatory and antifibrotic effects.
4-(4-Benzyloxy)phenyl pyrimidine: This compound has shown strong inhibitory activity against prostaglandin E2 production.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[(2-pyrimidin-2-yloxyacetyl)amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c14-12(19)9-2-4-10(5-3-9)17-11(18)8-20-13-15-6-1-7-16-13/h1-7H,8H2,(H2,14,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMFMXNMWRVUEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.